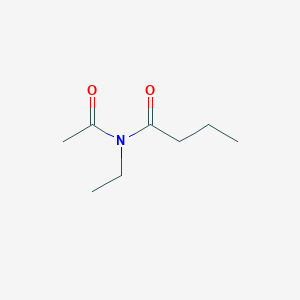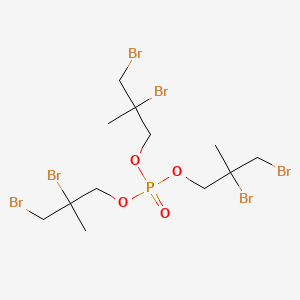
2H,4H-1,3-Benzodioxine-6,8-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H,4H-1,3-Benzodioxine-6,8-diamine is a heterocyclic organic compound with the molecular formula C8H10N2O2 It is characterized by a benzodioxine ring system with two amine groups attached at the 6 and 8 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H,4H-1,3-Benzodioxine-6,8-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of catechol derivatives with ethylene glycol in the presence of an acid catalyst to form the benzodioxine ring. Subsequent nitration and reduction steps introduce the amine groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity compounds suitable for research and application.
Analyse Des Réactions Chimiques
Types of Reactions
2H,4H-1,3-Benzodioxine-6,8-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can further modify the amine groups.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzodioxine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include various substituted benzodioxine derivatives, which can be further utilized in the synthesis of more complex molecules.
Applications De Recherche Scientifique
2H,4H-1,3-Benzodioxine-6,8-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Industry: It is utilized in the development of advanced materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 2H,4H-1,3-Benzodioxine-6,8-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The amine groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The benzodioxine ring system provides structural stability and facilitates the compound’s interaction with hydrophobic regions of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-1,4-benzodioxine-6,7-diamine: Similar in structure but with amine groups at different positions.
6,8-Dichloro-4H-1,3-benzodioxine: Contains chlorine atoms instead of amine groups.
1,4-Benzodioxin, 2,3-dihydro-: Lacks the amine groups present in 2H,4H-1,3-Benzodioxine-6,8-diamine.
Uniqueness
This compound is unique due to the specific positioning of its amine groups, which significantly influences its chemical reactivity and biological activity. This distinct structure allows for targeted interactions with specific molecular targets, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
105622-62-6 |
|---|---|
Formule moléculaire |
C8H10N2O2 |
Poids moléculaire |
166.18 g/mol |
Nom IUPAC |
4H-1,3-benzodioxine-6,8-diamine |
InChI |
InChI=1S/C8H10N2O2/c9-6-1-5-3-11-4-12-8(5)7(10)2-6/h1-2H,3-4,9-10H2 |
Clé InChI |
FNMOQDRLVUGKJH-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C(=CC(=C2)N)N)OCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


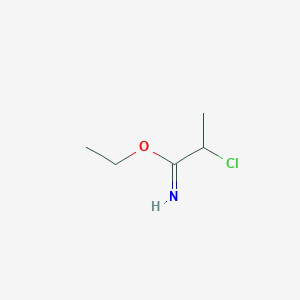
![N-{3-[(2-Hydroxyethyl)(methyl)amino]propyl}dodecanamide](/img/structure/B14321669.png)

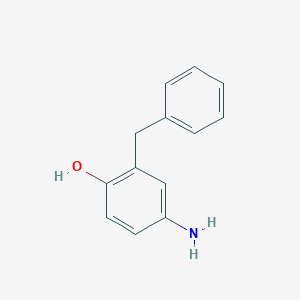

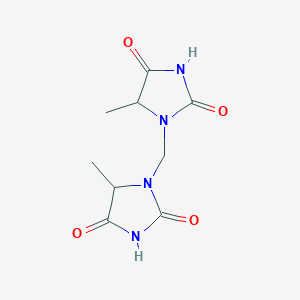
![Benzyl {2-[(prop-2-en-1-yl)amino]ethyl}carbamate](/img/structure/B14321688.png)
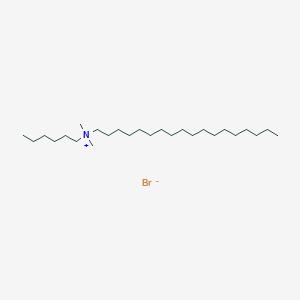

![3,6,7,8,9,10-Hexahydroimidazo[4,5-a]carbazole](/img/structure/B14321700.png)
![5-Hydroxy-3-[(4-hydroxyphenyl)methylidene]-1-benzofuran-2(3H)-one](/img/structure/B14321713.png)
